Hsd17B13-IN-89

HSD17B13 enzymatic inhibition IC50

Procure HSD17B13-IN-89 (Compound 206) for HSD17B13-mediated estradiol pathway research. This inhibitor exhibits an IC50 <0.1 μM and serves as a substrate-selective control for dissecting estradiol-dependent vs. leukotriene-dependent activities in NAFLD/NASH studies. Its potency and SAR profile make it a distinct choice for in vitro assays.

Molecular Formula C23H13Cl2F4N3O3
Molecular Weight 526.3 g/mol
Cat. No. B12375480
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-89
Molecular FormulaC23H13Cl2F4N3O3
Molecular Weight526.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F)C(F)(F)F
InChIInChI=1S/C23H13Cl2F4N3O3/c24-14-7-12(8-15(25)20(14)33)21(34)31-17-6-5-16(26)19-18(17)22(35)32(10-30-19)9-11-3-1-2-4-13(11)23(27,28)29/h1-8,10,33H,9H2,(H,31,34)
InChIKeyMGNRWZCKFFEZQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hsd17B13-IN-89: Inhibitor Profile and Baseline Characteristics for NAFLD/NASH Research Procurement


Hsd17B13-IN-89 (also designated Compound 206) is a synthetic small-molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet–associated enzyme implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and metabolic dysfunction–associated steatohepatitis (MASH) . The compound belongs to the dichlorophenol class of HSD17B13 inhibitors disclosed in patent WO2022103960A1, with the molecular formula C23H13Cl2F4N3O3 and CAS Registry Number 2770247-94-2 [1]. In enzymatic assays using estradiol as substrate, Hsd17B13-IN-89 exhibits inhibitory activity with an IC50 value of <0.1 μM . The compound is marketed exclusively for non-human research applications in NAFLD, NASH, and related liver disease studies .

Why Generic Substitution of Hsd17B13-IN-89 with Alternative HSD17B13 Inhibitors Is Scientifically Unjustified


HSD17B13 inhibitors cannot be treated as functionally interchangeable despite sharing a nominal target class. Potency across this series varies by more than two orders of magnitude, ranging from sub-nanomolar IC50 values for probes such as BI-3231 (1 nM) and Compound 32 (2.5 nM) to >100 nM for less optimized analogs [1]. Beyond potency, critical procurement-relevant distinctions include substrate-dependent inhibition profiles (estradiol versus leukotriene B4), selectivity over related 17β-HSD isoforms (e.g., HSD17B4), and the presence or absence of validated in vivo efficacy data [1][2]. Within the WO2022103960 dichlorophenol patent family alone, numerous structurally distinct analogs (including Hsd17B13-IN-89, Hsd17B13-IN-53, Hsd17B13-IN-78, and others) share similar nominal IC50 ranges but possess different substitution patterns that may affect solubility, metabolic stability, and off-target profiles [3]. Substituting one analog for another without consideration of these documented differences risks experimental irreproducibility and invalid cross-study comparisons.

Hsd17B13-IN-89: Quantitative Differentiation Evidence Against Comparator Compounds


Enzymatic Potency of Hsd17B13-IN-89 Versus Lead Chemical Probes

Hsd17B13-IN-89 exhibits an IC50 of <0.1 μM for inhibition of HSD17B13 using estradiol as substrate . While this places the compound within a defined potency range suitable for cellular studies, it is approximately 25-fold less potent than the highly optimized probe Compound 32 (IC50 = 2.5 nM) and approximately 40-fold less potent than BI-3231 (IC50 = 1 nM, Ki = 0.7 nM in enzymatic assay) when compared under similar enzymatic conditions [1]. This potency differential positions Hsd17B13-IN-89 as a tool for mechanistic studies where sub-nanomolar target engagement is not required, or as a structural reference for structure-activity relationship (SAR) investigations within the dichlorophenol series.

HSD17B13 enzymatic inhibition IC50 NAFLD

Substrate-Dependent Inhibition Profile of Hsd17B13-IN-89

Hsd17B13-IN-89 has reported inhibitory activity only against estradiol as substrate (IC50 <0.1 μM), with no publicly available data on its activity against alternative HSD17B13 substrates such as leukotriene B4 (LTB4) or retinol [1]. In contrast, multiple comparator compounds within the same patent family demonstrate broader substrate inhibition profiles. For instance, HSD17B13-IN-8 (Compound 1) exhibits dual inhibition with IC50 values of <0.1 μM for estradiol and <1 μM for LTB3 . HSD17B13-IN-7 (Compound 1) shows inhibition with IC50 values of 0.18 μM against β-estradiol and 0.25 μM against leukotriene B4 . This substrate-specific activity profile of Hsd17B13-IN-89 may reflect differential binding modes or structural constraints that limit inhibition to particular substrate classes.

HSD17B13 substrate specificity estradiol leukotriene B4

Structural Determinants and SAR Positioning Within the Dichlorophenol Patent Series

Hsd17B13-IN-89 (Compound 206) is structurally defined by a 3,5-dichloro-4-hydroxybenzamide core linked to an 8-fluoro-4-oxo-3-[(2-trifluoromethyl)phenyl]methyl-quinazolin-5-yl moiety [1]. This scaffold distinguishes the compound from other members of the WO2022103960 dichlorophenol series, which vary in substituents at the quinazolinone ring, benzyl position, and halogenation pattern. For example, Hsd17B13-IN-53 (Compound 88) contains an unsubstituted phenyl ring, while Hsd17B13-IN-78 incorporates a distinct substitution pattern [2]. The presence of the 8-fluoro substitution and the 2-trifluoromethylbenzyl group in Hsd17B13-IN-89 represents a specific SAR point within the patent's enumerated structure-activity relationship. These structural differences may influence physicochemical properties, metabolic stability, and off-target interactions, though direct comparative data remain unpublished.

structure-activity relationship dichlorophenol medicinal chemistry quinazolinone

Hsd17B13-IN-89: Recommended Research Applications and Procurement Scenarios


In Vitro Mechanistic Studies of HSD17B13-Dependent Estradiol Metabolism in Hepatic Cell Models

Based on its documented inhibitory activity against HSD17B13 with estradiol as substrate (IC50 <0.1 μM), Hsd17B13-IN-89 is appropriate for in vitro investigations of HSD17B13-mediated estradiol metabolic pathways in hepatocyte-derived cell lines, including HepG2, primary human hepatocytes, or HSD17B13-overexpressing cellular models . The compound's potency range supports use in cellular assays at concentrations up to 10–20 μM, consistent with standard practice for tool compounds exhibiting sub-micromolar enzymatic IC50 values. Researchers should note that the absence of reported LTB4/LTB3 inhibition data limits the compound's utility for interrogating HSD17B13's broader lipid mediator functions .

Structure-Activity Relationship (SAR) Benchmarking Within the Dichlorophenol Inhibitor Series

Hsd17B13-IN-89 (Compound 206) serves as a defined SAR reference point within the WO2022103960 dichlorophenol patent landscape, distinguished by its 8-fluoro-quinazolinone scaffold and 2-trifluoromethylbenzyl substituent [1]. Medicinal chemistry teams developing next-generation HSD17B13 inhibitors may procure Hsd17B13-IN-89 as a comparator for evaluating how modifications at the quinazolinone 8-position or benzyl substituent influence potency, metabolic stability, or solubility relative to other series members (e.g., Hsd17B13-IN-53, Hsd17B13-IN-78). The compound's commercial availability enables head-to-head experimental comparisons that are not feasible with non-commercialized analogs.

Tool Compound for NAFLD/NASH Target Engagement Studies Where Ultra-High Potency Is Not Required

For research programs investigating HSD17B13 as a therapeutic target in NAFLD and NASH, Hsd17B13-IN-89 provides a commercially accessible small-molecule inhibitor option distinct from sub-nanomolar chemical probes such as BI-3231 (IC50 = 1 nM) and Compound 32 (IC50 = 2.5 nM) [2]. The lower potency of Hsd17B13-IN-89 may be advantageous in experimental contexts where complete target saturation is undesirable or where concentration-dependent effects across a broader dynamic range are sought. Researchers should verify that cellular permeability and target engagement at achievable concentrations meet assay-specific requirements before large-scale procurement.

Comparative Pharmacology Studies Evaluating Differential Substrate-Dependent Inhibition

Given that Hsd17B13-IN-89 has only been characterized for estradiol substrate activity, whereas related inhibitors such as HSD17B13-IN-7 (IC50: β-estradiol 0.18 μM, LTB4 0.25 μM) and HSD17B13-IN-8 (IC50: estradiol <0.1 μM, LTB3 <1 μM) demonstrate dual substrate inhibition , Hsd17B13-IN-89 can be employed as a substrate-selective control in experiments designed to dissect the differential contributions of estradiol-dependent versus leukotriene-dependent HSD17B13 enzymatic activities to liver disease pathogenesis. Comparative studies using multiple inhibitors with distinct substrate inhibition profiles may yield mechanistic insights not obtainable with single-compound approaches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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